2-Bromo-5-cyano-4-nitrophenylacetic acid
Overview
Description
2-Bromo-5-cyano-4-nitrophenylacetic acid is an organic compound with the molecular formula C9H5BrN2O4 and a molecular weight of 285.05 g/mol . This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-4-nitrophenylacetic acid typically involves multiple steps, including nitration, bromination, and cyanation reactions. The starting material is often a substituted phenylacetic acid, which undergoes nitration to introduce the nitro group, followed by bromination to add the bromine atom, and finally cyanation to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, bromination, and cyanation processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-nitrophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under oxidative conditions
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions with organoboron reagents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of various substituted phenylacetic acids.
Reduction: Formation of 2-Bromo-5-cyano-4-aminophenylacetic acid.
Oxidation: Formation of 2-Bromo-5-carboxy-4-nitrophenylacetic acid
Scientific Research Applications
2-Bromo-5-cyano-4-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of functional groups such as bromine, cyano, and nitro allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-cyano-4-nitrophenylacetic acid shares similarities with other substituted phenylacetic acids, such as:
- 2-Bromo-4-nitrophenylacetic acid
- 5-Cyano-4-nitrophenylacetic acid
- 2-Bromo-5-nitrophenylacetic acid .
Uniqueness
- The unique combination of bromine, cyano, and nitro groups in this compound provides distinct reactivity and properties compared to other similar compounds. This makes it valuable for specific chemical reactions and applications in research and industry .
Properties
IUPAC Name |
2-(2-bromo-5-cyano-4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-3-8(12(15)16)6(4-11)1-5(7)2-9(13)14/h1,3H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMVNQBGDMBRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)[N+](=O)[O-])Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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